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Compound of Interest

Compound Name: 3-(4-Fluorophenoxy)propionic acid

Cat. No.: B071959

An In-Depth Technical Guide to 3-(4-Fluorophenoxy)propionic Acid

This guide provides a comprehensive technical overview of 3-(4-Fluorophenoxy)propionic
acid, a key chemical intermediate in pharmaceutical and agrochemical development. Designed
for researchers, chemists, and professionals in drug discovery, this document synthesizes core
chemical data, field-proven synthetic insights, and critical safety protocols to support advanced
research and application.

Core Compound Identification and Properties

3-(4-Fluorophenoxy)propionic acid is an aromatic carboxylic acid distinguished by a
fluorinated phenoxy group. This structural feature is of high interest in medicinal chemistry, as
the carbon-fluorine bond can enhance metabolic stability, binding affinity, and bioavailability of
derivative molecules.[1][2]

Chemical Identity
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Identifier Value Source(s)
CAS Number 1579-78-8 [1][3][4]
Molecular Formula CoHoFO3 [1103114]
Molecular Weight 184.17 g/mol [1]

3-(4-fluorophenoxy)propanoic
Synonyms acid, 3-(p- [3]

Fluorophenoxy)propionic acid

Physicochemical Properties

Property Value Source(s)
Appearance White crystalline solid [1]

Melting Point 81-87 °C [1]

Purity > 98% (HPLC) [1]

Storage Store at 0-8°C in a dry area [1]14]

Synthesis Pathway: The Williamson Ether Synthesis
Approach

The formation of the ether linkage in 3-(4-Fluorophenoxy)propionic acid is classically
achieved via the Williamson ether synthesis. This Sn2 reaction is a robust and widely used
method for preparing ethers from an alkoxide and an organohalide.[5][6] In this context, the
synthesis involves the reaction of a 4-fluorophenoxide ion with an alkyl halide bearing a
propionic acid moiety.

The causality for this choice of pathway is rooted in its efficiency and predictability. 4-
Fluorophenol is readily deprotonated by a strong base to form a potent nucleophile (the
phenoxide). This nucleophile then attacks a suitable three-carbon electrophile, such as ethyl 3-
bromopropionate. Using an ester of the propionic acid is a critical strategic choice to prevent
the acidic proton of the carboxylic acid from interfering with the basic conditions of the reaction.
The final product is then obtained through a simple ester hydrolysis (saponification) step.
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Conceptual Synthesis Workflow

Step 1 Reactants:

* 4-Fluorophenol
* Ethyl 3-bromopropionate
« Strong Base (e.g., NaH, K2CO3)

Formation of
-fluorophenoxide

Williamson Ether Synthesis (Sn2 Reaction)

Nucleophilic attack
& ether formation

Intermediate Product:

Ethyl 3-(4-fluorophenoxy)propanoate

React with
NaOH / H20

Saponification (Base-catalyzed Hydrolysis)

orms carboxylate salt

Acidic Workup (e.g., HCI)

Protonation

Final Product:

3-(4-Fluorophenoxy)propionic acid

Click to download full resolution via product page
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Caption: A two-step synthesis pathway for 3-(4-Fluorophenoxy)propionic acid.

Applications in Drug Development and
Agrochemicals

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a
versatile building block for more complex molecules.[1] Its value lies in the unique combination
of the phenoxypropionic acid scaffold and the fluorine substituent.

o Pharmaceutical Development: It is a key intermediate in the synthesis of potential
therapeutic agents, particularly anti-inflammatory and analgesic drugs.[1] The fluorophenoxy
moiety can modify pharmacokinetic properties, leading to improved drug efficacy and
potentially reduced side effects.[1] It has also been utilized as an intermediate for beta-
blockers and other cardiovascular drugs.[2] The rationale for using a fluorinated precursor is
to introduce metabolic stability at that position, preventing enzymatic degradation (e.g.,
hydroxylation) of the aromatic ring in the final drug product.

o Agrochemicals: The structure is employed in formulating herbicides.[1] The
phenoxypropionic acid class of compounds can mimic natural plant hormones, and strategic
modifications, such as the addition of fluorine, can fine-tune their activity and selectivity for
specific plant pathways, enabling effective weed control.[2]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for the synthesis of 3-(4-
Fluorophenoxy)propionic acid based on the Williamson ether synthesis. Each step includes
checks and expected outcomes.

Objective: To synthesize 3-(4-Fluorophenoxy)propionic acid from 4-fluorophenol.
Materials:

e 4-Fluorophenol

o Ethyl 3-bromopropionate

e Potassium carbonate (K2COs), anhydrous
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e Acetone, anhydrous

e Sodium hydroxide (NaOH)

e Hydrochloric acid (HCI), concentrated

o Ethyl acetate

 Brine (saturated NaCl solution)

¢ Magnesium sulfate (MgSOa), anhydrous
e Deionized water

Protocol Steps:

o Step 1: Ether Formation (Sn2 Reaction)

1. To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser,
add 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 100 mL of
anhydrous acetone.

2. Stir the suspension vigorously for 15 minutes at room temperature. The potassium
carbonate acts as the base to deprotonate the phenol, forming the potassium 4-
fluorophenoxide in situ.

3. Add ethyl 3-bromopropionate (1.1 eq) dropwise to the suspension.

4. Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-18
hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing
the consumption of 4-fluorophenol.

5. After the reaction is complete, cool the mixture to room temperature and filter off the solid
potassium salts. Wash the solid with a small amount of acetone.

6. Evaporate the solvent from the filtrate under reduced pressure to yield the crude ethyl 3-
(4-fluorophenoxy)propanoate, typically as an oil.
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o Step 2: Saponification (Ester Hydrolysis)

1. Dissolve the crude ester from the previous step in 50 mL of ethanol in a 250 mL round-
bottom flask.

2. Add a solution of sodium hydroxide (2.0 eq) in 50 mL of deionized water.
3. Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
4. Cool the reaction mixture and evaporate the ethanol under reduced pressure.

5. Dilute the remaining aqueous solution with 50 mL of water and wash with 30 mL of ethyl
acetate to remove any unreacted starting material or non-polar impurities. Discard the
organic layer.

o Step 3: Acidification and Product Isolation
1. Cool the aqueous layer in an ice bath.

2. Slowly and carefully acidify the solution by adding concentrated HCI dropwise with stirring
until the pH is ~1-2 (verify with pH paper). A white precipitate of 3-(4-
Fluorophenoxy)propionic acid should form.

3. Collect the solid product by vacuum filtration using a Buchner funnel.
4. Wash the solid with cold deionized water to remove inorganic salts.

5. Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol
mixture) to obtain the pure white crystalline solid.

6. Dry the final product under vacuum. Verify purity via HPLC and confirm identity using *H
NMR, 8C NMR, and MS. The melting point should align with the literature value of 81-87
°C.[1]

Safety and Handling

As a laboratory chemical, 3-(4-Fluorophenoxy)propionic acid requires careful handling. The
following information is derived from its Safety Data Sheet (SDS).[4]
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e Hazard Classification:

o

H302: Harmful if swallowed.

H315: Causes skin irritation.

[¢]

[e]

H319: Causes serious eye irritation.

[e]

H335: May cause respiratory irritation.

e Precautionary Measures:

[¢]

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[4]

o Handle in a well-ventilated area, preferably a chemical fume hood, to avoid breathing dust.

[4]

o Avoid contact with skin and eyes. In case of contact, wash off with soap and plenty of
water.[4]

o First Aid:

o If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult
a physician.[4]

o If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious
person. Consult a physician.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [3-(4-Fluorophenoxy)propionic acid CAS number and
molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b071959#3-4-fluorophenoxy-propionic-acid-cas-
number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.chemimpex.com/products/24666
https://www.myskinrecipes.com/shop/en/phenoxypropionic-acid-derivatives/188462-3-4-fluorophenoxypropionic-acid.html
https://pubchem.ncbi.nlm.nih.gov/compounds/74099
https://pubchem.ncbi.nlm.nih.gov/compounds/74099
http://angenechemical.com/sds/1579-78-8.pdf
https://byjus.com/chemistry/williamson-ether-synthesis/
https://en.wikipedia.org/wiki/Williamson_ether_synthesis
https://www.benchchem.com/product/b071959#3-4-fluorophenoxy-propionic-acid-cas-number-and-molecular-weight
https://www.benchchem.com/product/b071959#3-4-fluorophenoxy-propionic-acid-cas-number-and-molecular-weight
https://www.benchchem.com/product/b071959#3-4-fluorophenoxy-propionic-acid-cas-number-and-molecular-weight
https://www.benchchem.com/product/b071959#3-4-fluorophenoxy-propionic-acid-cas-number-and-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b071959?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

